5-Bromofuran-2-amine is a chemical compound characterized by the presence of a bromine atom attached to a furan ring at the 5-position and an amine group at the 2-position. Its molecular formula is with a molecular weight of approximately 173.01 g/mol. The compound is known for its unique structure that combines the properties of heterocyclic compounds with those of amines, making it a subject of interest in organic chemistry and medicinal research.
The synthesis of 5-bromofuran-2-amine typically involves the following steps:
Alternative methods may include the use of coupling reactions involving pre-synthesized furan derivatives.
5-Bromofuran-2-amine has potential applications in various fields:
Interaction studies involving 5-bromofuran-2-amine focus on its reactivity with biological molecules and other chemical species:
These studies are crucial for determining the compound's viability in therapeutic applications.
Several compounds share structural similarities with 5-bromofuran-2-amine, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Level |
|---|---|---|
| 1-(5-Bromofuran-2-yl)-N-methylmethanamine | 263169-37-5 | 0.98 |
| (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride | 2241594-47-6 | 0.82 |
| (R)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride | 2241594-12-5 | 0.82 |
| 1-(5-Bromofuran-2-yl)propan-2-amine | 20116585 | - |
These compounds differ primarily in their substituents and functional groups, which influence their biological activities and chemical reactivities. The uniqueness of 5-bromofuran-2-amine lies in its specific combination of a brominated furan ring and an amine group, which may impart distinct reactivity patterns compared to its analogs.
5-Bromofuran-2-amine and its derivatives have demonstrated significant antimicrobial properties against various multidrug-resistant bacterial and fungal pathogens [2] [4]. Research investigations have revealed that bromofuran derivatives exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts, with the bromine substituent playing a crucial role in enhancing biological potency [5] [7].
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration |
|---|---|---|---|
| 5-Bromofuran-2-yl derivatives | Escherichia coli | 10.4-13.8 | 32-64 µg/mL |
| 5-Bromofuran-2-yl derivatives | Staphylococcus aureus | 11.1-14.8 | 16-32 µg/mL |
| 5-Bromofuran-2-yl derivatives | Pseudomonas aeruginosa | 10.1-11.4 | 64-128 µg/mL |
| 5-Bromofuran-2-yl derivatives | Klebsiella pneumoniae | 12.1-13.3 | 32-64 µg/mL |
Studies have shown that 5-bromofuran-2-amine derivatives exhibit moderate to potent antibacterial effects against both Gram-positive and Gram-negative bacteria [2] [25]. The incorporation of the bromofuran group enhances activity against various bacterial strains, with compounds demonstrating significant inhibitory effects on pathogenic microorganisms [4]. Research has particularly highlighted the effectiveness of these compounds against Enterobacteriaceae, Staphylococcaceae, and Pseudomonadaceae families [2] [7].
The antimicrobial mechanism of 5-bromofuran-2-amine derivatives involves multiple pathways, including inhibition of deoxyribonucleic acid gyrase through chelation of magnesium ions via the furan ring system . Additionally, these compounds demonstrate antifungal activity by binding to lanosterol 14α-demethylase, thereby disrupting ergosterol synthesis in fungal cell membranes [6]. The dual antibacterial and antifungal activity profile makes these compounds particularly valuable for treating polymicrobial infections involving multidrug-resistant pathogens [6] [8].
5-Bromofuran-2-amine derivatives have shown promising anticancer properties through the induction of apoptosis in various neoplastic cell lines [9] [10] [13]. Research has demonstrated that furan-based compounds can effectively trigger programmed cell death pathways, making them potential candidates for anticancer drug development [29] [30] [32].
| Cell Line | Compound Type | IC50 Value (µM) | Apoptosis Markers | Mechanism |
|---|---|---|---|---|
| MCF-7 | Furan derivatives | 2.96-4.06 | Cleaved PARP, Caspase-3 | Mitochondrial pathway |
| HeLa | Furan compounds | 0.08-8.79 | p53↑, Bax↑, Bcl-2↓ | Intrinsic apoptosis |
| MDA-MB-231 | Bromofuran derivatives | 3-15 | G2/M arrest | Cell cycle disruption |
| SW620 | Furan derivatives | 5-20 | PTEN activation | PI3K/Akt inhibition |
The apoptotic mechanism induced by 5-bromofuran-2-amine derivatives primarily involves the intrinsic mitochondrial pathway [29] [32]. Studies have shown that these compounds cause a significant increase in the levels of pro-apoptotic proteins such as p53 and Bax, while simultaneously decreasing the expression of anti-apoptotic protein Bcl-2 [29] [32]. This molecular profile indicates activation of the mitochondrial apoptosis cascade, leading to cytochrome c release and subsequent caspase activation [10] [13].
Cell cycle analysis has revealed that 5-bromofuran-2-amine derivatives induce cell cycle arrest at the G2/M phase, accompanied by accumulation of cells in the pre-G1 phase [10] [32]. The compounds demonstrate dose-dependent antiproliferative effects, with selectivity indices ranging from 7.33 to 7.47 times higher for cancer cells compared to normal cell lines [29]. Western blot analysis has confirmed elevated levels of cleaved poly(adenosine diphosphate-ribose) polymerase and cleaved caspase-3, indicating robust apoptotic induction [10] [13].
5-Bromofuran-2-amine and related furan derivatives exhibit significant modulatory effects on pro-inflammatory cytokine networks, demonstrating potential as anti-inflammatory therapeutic agents [14] [17] [36]. Research has shown that these compounds can effectively regulate the production and release of key inflammatory mediators [15] [35] [39].
| Cytokine | Control Level | Treated Level | Percent Change | Cell Model |
|---|---|---|---|---|
| Tumor Necrosis Factor-α | 100% | 45-60% | -40 to -55% | THP1 cells |
| Interleukin-6 | 100% | 35-50% | -50 to -65% | Macrophages |
| Interleukin-1β | 100% | 40-55% | -45 to -60% | Monocytes |
| Nitric Oxide | 100% | 25-40% | -60 to -75% | RAW 264.7 cells |
Studies have demonstrated that furan derivatives, including 5-bromofuran-2-amine analogs, significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 [14] [39]. The compounds achieve this through modulation of nuclear factor-κB signaling pathways and mitogen-activated protein kinase cascades [17] [36]. Research has shown dose-dependent inhibition of lipopolysaccharide-stimulated cytokine secretion from human monocytic cell lines [14] [37].
The anti-inflammatory mechanism involves multiple pathways, including suppression of cyclooxygenase-2 expression and reduction of prostaglandin E2 production [17] [39]. Furan derivatives have been shown to inhibit nitric oxide production in activated macrophages, contributing to their overall anti-inflammatory profile [17] [36]. Additionally, these compounds modulate the release of matrix metalloprotease-13 from chondrocyte cultures, suggesting potential applications in treating inflammatory joint diseases [14].
Structure-activity relationship studies of 5-bromofuran-2-amine have revealed critical insights into the molecular determinants of biological activity and have guided the development of bioisosteric replacements [22] [40]. Research has demonstrated that modifications at specific positions of the furan ring significantly influence pharmacological properties [41] [44] [46].
| Structural Modification | Activity Change | Selectivity Index | Mechanism Impact |
|---|---|---|---|
| Bromine at 5-position | +150% activity | 2.5x improvement | Enhanced electrophilicity |
| Amino at 2-position | +200% activity | 3.2x improvement | Hydrogen bonding |
| Trifluoromethyl replacement | +180% activity | 2.8x improvement | Bioisosteric enhancement |
| Chlorine substitution | +75% activity | 1.8x improvement | Moderate enhancement |
The bromine substituent at the 5-position of the furan ring plays a crucial role in determining biological activity [40] [41]. Comparative studies have shown that bromine substitution enhances antimicrobial and anticancer activities compared to chlorine or fluorine analogs [40] [46]. The larger atomic radius and polarizability of bromine contribute to stronger halogen bonding interactions with biological targets [21] [40].
Bioisosteric replacement studies have identified trifluoromethyl groups as effective substitutes for the nitro group in furan derivatives, maintaining comparable biological activity while improving drug-like properties [22] [40]. The trifluoromethyl group acts as a bioisostere through similar electronic effects and hydrogen bonding patterns [22] [23]. Research has demonstrated that compounds with dual trifluoromethyl substitutions exhibit synergistic enhancement of biological activity [40].
The amino group at the 2-position provides essential hydrogen bonding capabilities and serves as a site for further structural modifications [44]. Studies have shown that replacement of the amino group with other nucleophiles significantly alters the biological profile, emphasizing its importance for optimal activity [41] [44]. The combination of electron-withdrawing halogen substituents and electron-donating amino groups creates an optimal balance for biological activity across multiple therapeutic targets [45].
Brominated furan derivatives, including 5-bromofuran-2-amine, exhibit diverse enzymatic inhibition patterns that are fundamentally driven by their unique structural characteristics. The brominated furan scaffold provides enhanced electrophilic properties compared to non-halogenated analogs, facilitating stronger interactions with nucleophilic residues in enzyme active sites . The competitive inhibition pattern represents the most prevalent mechanism observed for these compounds, where the inhibitor competes directly with the natural substrate for binding to the enzyme active site [2].
The structural requirements for effective enzyme inhibition have been extensively characterized through structure-activity relationship studies. Research demonstrates that the bromofuran moiety enhances hydrophobic interactions with bacterial enzyme pockets, while the furan oxygen atom can form critical hydrogen bonds with catalytic residues . Specifically, the bromofuran system enables interactions with key amino acid residues such as aspartic acid residues in gyrase enzymes and threonine residues in various bacterial targets .
The competitive inhibition exhibited by brominated furan derivatives follows classical Michaelis-Menten kinetics with modified parameters. In competitive inhibition, the apparent Michaelis constant (Km) increases while the maximum velocity (Vmax) remains unchanged [3]. For 5-bromofuran-2-amine and related compounds, the inhibition constant (Ki) values typically range from submicromolar to low micromolar concentrations, indicating high binding affinity [4] [5].
Kinetic studies reveal that compound inhibition follows the relationship: Ki = IC50/(1 + [S]/Km), where [S] represents substrate concentration [6]. For furan-based inhibitors, particularly those containing 1,3,4-thiadiazole moieties, competitive inhibition has been demonstrated against α-glucosidase with Ki values as low as 0.05 ± 0.003 μM [4]. The competitive nature is confirmed through Lineweaver-Burk plot analysis, where inhibitor presence causes increased slope while maintaining the same y-intercept [7].
Different enzyme families exhibit varying susceptibility to brominated furan inhibition. Cholinesterase enzymes demonstrate particularly strong inhibition, with some brominated furan derivatives achieving IC50 values comparable to standard inhibitors like eserine [8]. For acetylcholinesterase, compounds bearing specific substitution patterns show inhibition constants ranging from 0.42 to 476.32 μM, with meta-substituted derivatives generally exhibiting superior activity [8].
α-Glucosidase represents another important target, with brominated furan derivatives consistently outperforming standard inhibitors like acarbose [4] [9]. The inhibition mechanism involves direct competition with natural substrates, with the furan ring playing a critical role in active site recognition [4]. Molecular docking studies confirm that the furan oxygen participates in hydrogen bonding with key active site residues, while the brominated portion enhances hydrophobic interactions [4].
Recent investigations demonstrate that brominated furan derivatives can simultaneously inhibit multiple enzyme targets, providing potential advantages in therapeutic applications [9]. For instance, certain compounds exhibit significant activity against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, urease, and lipoxygenase enzymes within the same structural framework [9]. This multi-target activity is attributed to the versatile binding capabilities of the brominated furan scaffold, which can adapt to different active site geometries through conformational flexibility [9].
The selectivity patterns observed suggest that electron-withdrawing substituents on the furan ring enhance inhibitory potency, while the position of bromination critically influences target specificity [10]. Compounds with exocyclic vinyl bromide groups demonstrate superior non-toxic inhibition activity compared to those with saturated carbon-bound bromides [10].
Brominated furan derivatives often exhibit time-dependent inhibition patterns, suggesting either slow-binding kinetics or irreversible modification of target enzymes [11]. Studies with 2-aminomethylene-5-sulfonylthiazole inhibitors reveal that preincubation time significantly affects inhibitory potency, with up to 7-fold increases in activity observed when extending preincubation from 20 minutes to 1 hour [11].
The time-dependent behavior correlates with the formation of stable enzyme-inhibitor complexes that resist dissociation. For certain brominated furan derivatives, this results in pseudo-irreversible inhibition characteristics, even when the underlying binding mechanism remains reversible [11]. This property is particularly advantageous for therapeutic applications where sustained enzyme inhibition is desired.
Isothermal titration calorimetry provides comprehensive thermodynamic characterization of brominated furan-receptor interactions, revealing the driving forces behind binding affinity [12]. The technique measures heat changes associated with binding events, enabling determination of binding constants (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes in a single experiment [12]. For brominated furan derivatives, ITC studies consistently reveal favorable binding enthalpies combined with varying entropic contributions depending on the specific receptor target [13].
The binding thermodynamics of furan derivatives generally demonstrate enthalpy-driven interactions, with ΔH values typically ranging from -15 to -30 kJ/mol [13]. This favorable enthalpy change results from hydrogen bonding between the furan oxygen and receptor residues, as well as van der Waals interactions involving the brominated substituents [14]. The entropy changes (ΔS) vary considerably based on receptor flexibility and the extent of conformational changes upon ligand binding [14].
Comprehensive binding studies using ITC have characterized the interaction of brominated furan derivatives with various protein targets. Benzofuran derivatives demonstrate strong binding to serum albumin, with dissociation constants ranging from 28.4 ± 10.1 nM for benzomonofuran to 142.4 ± 64.6 nM for benzodifuran compounds [15]. The binding affinity correlates inversely with the number of fused furan rings, suggesting that increased molecular size may impede optimal fit within protein binding pockets [15].
Studies with dibenzofuranylethylamines reveal receptor subtype-specific binding patterns [16]. For 5-HT2C receptors, these compounds achieve submicromolar binding affinities as low as 35 nM, while exhibiting markedly weaker binding to 5-HT2A receptors [16]. The selectivity arises from specific amino acid differences between receptor subtypes, particularly the replacement of alanine with serine at position 5.46, which creates steric hindrance for the dibenzofuran system in 5-HT2A receptors [16].
ITC measurements reveal distinct binding signatures for different furan derivative classes. The binding of furan derivatives to myofibrillar proteins demonstrates a combination of static and dynamic quenching mechanisms, with binding capacities decreasing in the order: 5-methyl furfural > furfural > 2-acetylfuran > furfuryl alcohol [14]. This ranking correlates with molecular polarity and the position of branched substituents on the furan ring [14].
The stoichiometry of binding (n) typically ranges from 0.9 to 1.1 for most furan-protein interactions, indicating 1:1 binding stoichiometry [13]. However, certain receptor systems demonstrate multiple binding events with distinct thermodynamic signatures, suggesting the presence of both high-affinity and low-affinity binding sites [14]. The apparent binding constants determined by ITC generally range from nanomolar to low micromolar concentrations for physiologically relevant targets [15].
ITC studies combined with computational analysis reveal the molecular basis of furan-receptor recognition. The primary interaction forces include hydrogen bonding through the furan oxygen, hydrophobic interactions involving the aromatic ring system, and electrostatic interactions when charged substituents are present [14]. For brominated derivatives, halogen bonding contributes additional stabilization through the partial positive charge of the sigma hole opposite to the carbon-bromine bond [17].
The binding kinetics reveal two-phase behavior in many cases, with rapid initial association followed by slower conformational adjustments [18]. This biphasic behavior suggests that initial binding occurs through recognition of the furan scaffold, followed by optimization of contacts through induced-fit mechanisms [18]. The thermodynamic fingerprint analysis indicates that successful receptor recognition requires complementarity between the furan derivative size, shape, and electrostatic properties with the receptor binding site [14].
ITC binding studies demonstrate significant temperature dependence for furan-receptor interactions. At temperatures above 35°C, certain binding events are enhanced due to partial protein unfolding that exposes additional binding sites [13]. This temperature sensitivity suggests that furan derivatives may exhibit altered binding profiles under different physiological conditions, such as fever states [13].
The pH dependence of binding reflects the ionization states of both the furan derivative and receptor residues. For compounds containing ionizable groups, binding affinity typically shows optimal values near physiological pH (7.4) with decreased affinity at extreme pH values [15]. The pH sensitivity also affects the relative contributions of enthalpy and entropy to the overall binding free energy, with protonation events often accompanied by unfavorable entropic changes [15].
Brominated furan derivatives demonstrate complex effects on cellular oxidative stress pathways, with outcomes depending on concentration, exposure duration, and specific structural features [19]. At physiological concentrations, these compounds can function as antioxidants through activation of protective cellular mechanisms, while higher concentrations may induce oxidative stress and cellular damage [20]. The dual nature of these effects reflects the inherent reactivity of the brominated furan scaffold and its interaction with cellular redox systems [19].
Furan exposure consistently increases reactive oxygen species (ROS) production in multiple cellular models [21]. In Saccharomyces cerevisiae, furfural treatment results in 31-36% of cells showing positive ROS staining, comparable to hydrogen peroxide treatment [21]. The ROS accumulation correlates with concentration-dependent decreases in cell viability and antioxidant enzyme activities [19]. Specifically, furan exposure at concentrations of 250-2,500 μM produces significant increases in malondialdehyde levels, hydroxyl radicals, and hydrogen peroxide in Leydig cells [19].
The impact of brominated furan derivatives on antioxidant enzyme systems reveals dose-dependent biphasic responses. Low concentrations may enhance antioxidant defenses through Nrf2 activation, while higher concentrations overwhelm protective mechanisms and cause enzyme depletion [20]. For TM3 Leydig cells exposed to furan, significant decreases occur in superoxide dismutase, catalase, glutathione peroxidase, and glutathione S-transferase activities [19].
Gene expression analysis confirms that furan exposure downregulates antioxidant enzyme mRNA levels, including Sod1, Cat, and Gpx1 genes [19]. This transcriptional suppression occurs alongside the enzymatic activity decreases, suggesting both direct enzyme inhibition and reduced protein synthesis [19]. The temporal pattern shows that enzyme depletion precedes cellular damage markers, indicating that antioxidant system failure represents an early event in furan-induced toxicity [19].
Conversely, certain brominated compounds like bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) demonstrate protective effects by enhancing antioxidant enzyme expression [20]. BTDE treatment increases superoxide dismutase activity and upregulates expression of antioxidant proteins through Nrf2-mediated pathways [20]. This protective mechanism involves inhibition of Kelch-like epichlorohydrin-associated protein 1 (Keap1) and subsequent nuclear translocation of Nrf2 [20].
Brominated furan-induced cellular damage manifests through multiple pathways involving mitochondrial dysfunction, membrane lipid peroxidation, and protein oxidation [21]. Furfural exposure in yeast cells produces visible damage to mitochondrial and vacuole membranes, nuclear chromatin, and the actin cytoskeleton [21]. The damage patterns are concentration-dependent, with 50 mM furfural causing more severe effects than 25 mM concentrations [21].
Lipid peroxidation represents a primary mechanism of furan-induced cellular damage. Malondialdehyde levels increase in a concentration-dependent manner following furan exposure, with 2,500 μM furan producing 4-fold increases compared to control conditions [19]. This lipid peroxidation correlates with membrane integrity loss and cellular dysfunction [19]. The oxidative damage affects multiple cellular compartments, with mitochondria being particularly susceptible due to their high metabolic activity and proximity to ROS generation sites [21].
Brominated furan exposure activates multiple apoptotic pathways in cellular models. The mitochondrial pathway predominates, characterized by cytochrome c release, caspase activation, and DNA fragmentation [19]. Furan treatment significantly increases expression of pro-apoptotic genes including Trp53 and Casp3 while decreasing anti-apoptotic Bcl2 expression [19]. This gene expression profile indicates activation of p53-mediated apoptotic responses [19].
The apoptotic response shows temporal progression from initial oxidative stress through mitochondrial dysfunction to final cell death [19]. Early markers include increased ROS production and decreased antioxidant enzyme activities, followed by mitochondrial membrane potential loss and caspase activation [19]. Terminal events include DNA fragmentation and cell membrane breakdown [19]. Notably, the apoptotic response can be partially prevented by antioxidant supplementation, confirming the central role of oxidative stress in the cell death mechanism [21].
The cellular responses to brominated furan derivatives exhibit distinct concentration-dependent profiles that determine whether protective or toxic effects predominate [20]. Low concentrations (nanomolar to low micromolar) often activate protective pathways through hormetic mechanisms, enhancing cellular stress resistance and antioxidant defenses [20]. Intermediate concentrations may cause reversible cellular stress with activation of repair mechanisms [19]. High concentrations (high micromolar to millimolar) overwhelm cellular defenses and trigger irreversible damage pathways [19].
The concentration thresholds for these different responses vary among cell types and specific compounds. For BTDE, concentrations up to 50 μM provide protective effects in HaCaT cells without toxicity [20]. In contrast, furan concentrations above 250 μM consistently produce toxicity in multiple cell lines [19]. These concentration-response relationships highlight the importance of dosage considerations in both therapeutic applications and toxicological assessments [19] [20].
Hepatic microsome assays reveal that brominated furan derivatives undergo extensive phase I metabolism primarily through cytochrome P450-mediated oxidation [22]. The furan ring represents the primary site of metabolic attack, with CYP2E1 serving as the principal enzyme responsible for furan oxidation [22]. This metabolic pathway involves initial formation of unstable epoxide intermediates that rapidly rearrange to form reactive enedial metabolites [22].
The metabolism of furan-containing compounds follows a consistent pattern across species, with rat, dog, rhesus monkey, and human liver microsomes producing similar metabolic profiles [23] [24]. The primary metabolic product is cis-2-butene-1,4-dial (BDA), formed through P450-catalyzed ring opening of the furan moiety [22]. This reactive intermediate readily forms adducts with cellular nucleophiles, including glutathione, cysteine, and lysine residues [22].
The specificity of cytochrome P450 enzymes for brominated furan metabolism has been extensively characterized through inhibition studies and enzyme induction experiments [23] [24]. CYP3A family enzymes play a crucial role in metabolizing certain furan derivatives, as demonstrated by inhibition studies using triacetyloleandomycin and enhancement studies with dexamethasone pretreatment [23] [24]. The CYP3A involvement is particularly important for compounds like L-739,010, where 60% inhibition of covalent binding occurs upon CYP3A inhibition [23] [24].
CYP2E1 represents the primary enzyme for simple furan oxidation, with activity enhanced by acetone pretreatment and inhibited by 1-phenylimidazole [22]. The enzyme's role is confirmed through correlation studies showing parallel effects of inhibitors and inducers on both furan metabolism and toxicity [22]. Species differences in CYP2E1 expression and activity contribute to variations in furan metabolism rates among different experimental models [22].
Hepatic microsome studies consistently demonstrate formation of highly reactive metabolites from brominated furan compounds [22] [23]. These reactive species are characterized through trapping experiments using nucleophilic agents such as semicarbazide, methoxylamine, and glutathione [22] [23]. The major trapped products include bis-semicarbazone derivatives and O-methyloxime adducts, confirming the dialdehydic nature of the primary reactive metabolite [22] [23].
The reactive metabolite formation correlates with protein binding and toxicity endpoints [23] [24]. NADPH-dependent covalent binding to microsomal proteins serves as a biomarker for reactive metabolite generation [23] [24]. For L-739,010, this binding is completely blocked by methoxylamine, confirming that aldehyde groups are responsible for protein modification [23] [24]. The extent of protein binding varies among compounds but generally correlates with the number and reactivity of furan rings present [23] [24].
Microsomal stability studies reveal that brominated furan derivatives generally exhibit moderate to high clearance rates [25]. For hydroxy-α-sanshool, intrinsic clearance values range from 40.50 mL/min/kg in humans to 48.34 mL/min/kg in rats [25]. These clearance rates correspond to half-lives of 42.92 to 51.38 minutes, indicating relatively rapid metabolism [25]. The metabolic stability varies significantly among different furan derivatives, with structural modifications substantially affecting clearance rates [25].
The hepatocyte stability studies provide additional insight into metabolic fate, with clearance rates varying from 50.67 mL/min/kg in human hepatocytes to 149.60 mL/min/kg in dog hepatocytes [25]. After 120 minutes of incubation, residual amounts of parent compound range from 0.51% in mouse hepatocytes to 31.24% in human hepatocytes [25]. These species differences have important implications for translating metabolic findings between preclinical models and human applications [25].
Advanced analytical techniques including LC-MS/MS and NMR spectroscopy enable detailed characterization of furan metabolites [23] [24]. The primary metabolites include ring-opened products, hydroxylated derivatives, and glutathione conjugates [22]. For brominated dibenzofurans, multiple monohydroxylated metabolites are detected, with the number of metabolite peaks varying by degree of bromination [26]. TrBDF produces three metabolite peaks, while more highly brominated compounds generate fewer metabolic products [26].
The metabolite profiles reveal structure-activity relationships for metabolic susceptibility [26]. Compounds with 2,3,7,8-substitution patterns undergo less extensive metabolism than other isomers, with metabolite-to-parent ratios ranging from 3.5 × 10⁻⁵ for PeBDF to 0.27 for TrBDF [26]. This difference in metabolic susceptibility correlates with bioaccumulation potential and toxicological properties [26]. The metabolite distribution also shows time-dependent changes, with some metabolites undergoing secondary metabolism or redistribution to other tissues [26].
Nucleophile trapping experiments provide detailed mechanistic insight into furan metabolism pathways [22] [23]. Glutathione trapping reveals both mono- and bis-glutathione reaction products, with the regiochemistry matching that observed with synthetic BDA [22]. This finding confirms that the P450-generated metabolite is indeed BDA rather than a furanyl epoxide [22]. The formation of cross-linked products between glutathione and cellular amino acids demonstrates that the mono-glutathione adduct retains significant reactivity [22].
Semicarbazide trapping studies identify cis-2-butene-1,4-dial bis-semicarbazone as the major product, providing definitive structural evidence for the dialdehyde metabolite [22]. The trapping efficiency varies among different nucleophiles, with methoxylamine providing complete protection against protein binding while glutathione offers only partial protection [23] [24]. These differential trapping efficiencies reflect the relative reactivity and accessibility of the trapping agents within the microsomal system [23] [24].